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Compound of Interest

Compound Name: (2-Chloropropyl)benzene

Cat. No.: B076291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Chloropropyl)benzene, a key intermediate in various chemical syntheses. The document

details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols. This information is crucial for the

identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for (2-
Chloropropyl)benzene.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.35 - 7.20 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.40 Sextet 1H
Methine proton (-

CH(Cl)-)

~3.10 Doublet of doublets 1H
Methylene proton (-

CH₂-)

~2.95 Doublet of doublets 1H
Methylene proton (-

CH₂-)

~1.55 Doublet 3H Methyl protons (-CH₃)

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary.

¹³C NMR

While specific experimental data from databases like SpectraBase is noted, numerical values

were not directly retrieved.[1] The following are predicted chemical shifts.

Chemical Shift (ppm) Assignment

~139 Quaternary aromatic carbon

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~58 Methine carbon (-CH(Cl)-)

~45 Methylene carbon (-CH₂-)

~23 Methyl carbon (-CH₃)
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Note: Predicted data requires experimental verification.

Table 2: Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available through public databases.[1] The characteristic

absorption bands are expected in the following regions:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic

3000-2850 C-H Stretch Alkyl

1600, 1495, 1450 C=C Stretch Aromatic Ring

770-730, 710-690 C-H Bend (out-of-plane) Monosubstituted Aromatic

800-600 C-Cl Stretch Alkyl Halide

Table 3: Mass Spectrometry (MS) Data
The electron ionization mass spectrum of (2-Chloropropyl)benzene is available from the NIST

Mass Spectrometry Data Center.[1][2]

m/z Relative Intensity Proposed Fragment

154 Moderate
[M]⁺ (Molecular ion, ³⁵Cl

isotope)

156 Low [M+2]⁺ (³⁷Cl isotope)

91 High [C₇H₇]⁺ (Tropylium ion)

92 Moderate [C₇H₈]⁺

Experimental Protocols
Detailed experimental procedures for the acquisition of spectroscopic data for (2-
Chloropropyl)benzene are not readily available in the public domain. However, the following

sections describe generalized protocols that are standard for a compound of this nature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical protocol for obtaining ¹H and ¹³C NMR spectra of a substituted alkylbenzene like (2-
Chloropropyl)benzene is as follows:

Sample Preparation: A sample of approximately 5-20 mg of (2-Chloropropyl)benzene is

dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform

(CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The spectrum is recorded on a Fourier transform NMR spectrometer,

typically operating at a magnetic field strength corresponding to a proton resonance

frequency of 300 MHz or higher for adequate signal dispersion.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all

expected proton resonances.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due

to the lower natural abundance of the ¹³C isotope and longer relaxation times.

Infrared (IR) Spectroscopy
For a liquid sample such as (2-Chloropropyl)benzene, the IR spectrum can be obtained using

one of the following methods:

Neat Sample (Thin Film): A drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr), which are then pressed together to create a thin film. The plates are mounted

in a sample holder and placed in the IR spectrometer.

Solution: A dilute solution (typically 1-5%) of the compound is prepared in a relatively IR-

transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃). The solution is

then placed in a liquid sample cell of a known path length for analysis. A spectrum of the

pure solvent is also run as a background.
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Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal

(e.g., ZnSe, diamond) of an ATR accessory. This technique is often preferred for its simplicity

and minimal sample preparation.

The instrument used is a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is

typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile

organic molecules like (2-Chloropropyl)benzene.[3]

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using

a heated probe. The sample must be volatilized, which may require heating.[3]

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV).[3] This causes the ejection of an electron from the

molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like (2-Chloropropyl)benzene.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

(2-Chloropropyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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